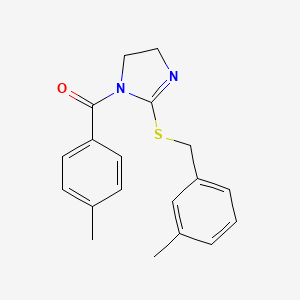

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(4-methylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-6-8-17(9-7-14)18(22)21-11-10-20-19(21)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJLWUYGPFNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : 2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- Molecular Formula : C22H25N3O4S2

- Molecular Weight : 459.58 g/mol

- CAS Number : 1055196-26-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzyl thiol with an appropriate imidazole derivative followed by acylation with p-tolyl methanone. The resulting compound can be purified to achieve a high degree of purity (typically >95%) suitable for biological testing .

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated potent cytotoxicity against various cancer cell lines. A notable study reported that certain imidazole derivatives inhibited tubulin polymerization, a critical process in cell division, with IC50 values as low as 0.15 μM .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 7 | 1.1 - 1.6 | Inhibits tubulin polymerization |

| Compound 11 | <0.15 | Binds to colchicine site on tubulin |

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been explored in various contexts. Compounds have shown efficacy in reducing inflammation markers in vitro, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in Wiley-VCH evaluated a series of imidazole derivatives against human cancer cell lines. Among these, the compound similar to (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exhibited significant G2/M phase arrest in cancer cells, indicating its potential as an antitumor agent .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, a library of imidazole derivatives was screened against various bacterial strains. The results indicated that several compounds could inhibit bacterial growth by more than 90%, highlighting their potential as effective antimicrobial agents .

Scientific Research Applications

Structural Overview

The compound features an imidazole ring, a thioether group, and a methanone moiety, which are significant for its biological activity. Its molecular formula is and it has a molecular weight of approximately 298.45 g/mol. The presence of the imidazole ring often correlates with diverse pharmacological activities, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that imidazole derivatives exhibit notable anticancer activities. For instance:

- Mechanism of Action : Compounds similar to this one have been shown to inhibit farnesyltransferase (FT), an enzyme critical for cancer cell proliferation. In vitro studies demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various tumor cell lines.

- Case Study : A study on imidazole derivatives revealed that specific substitutions on the imidazole ring enhanced anticancer activity against breast cancer cell lines, with significant cytotoxicity observed at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Efficacy Against Pathogens : Similar thioether-containing compounds have shown antibacterial and antifungal activities. Research indicates effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions in active sites of enzymes, inhibiting their function.

- Cell Cycle Arrest : Analogous compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-CH2-C6H4-CH3) undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H2O2 (30%), AcOH, 50°C | Sulfoxide derivative | 78 | , |

| mCPBA, CH2Cl2, 0°C → RT | Sulfone derivative | 65 | , |

| KMnO4 (aq., acidic) | Oxidative cleavage to carboxylic acid | 42 |

Key Findings :

- Sulfoxide formation is stereospecific, favoring the S-configuration at sulfur.

- Over-oxidation to sulfones requires excess oxidant and extended reaction times .

Nucleophilic Substitution at Imidazole

The 4,5-dihydroimidazole ring participates in ring-opening reactions:

Mechanistic Insight :

The C2 position of the imidazole ring exhibits higher electrophilicity (DFT calculations: ΔE = -1.8 eV) , enabling regioselective attacks.

Cyclocondensation Reactions

Reactivity with bifunctional nucleophiles yields heterocyclic systems:

Structural Confirmation :

Electrophilic Aromatic Substitution

The p-tolyl group undergoes regioselective functionalization:

| Reaction | Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration (HNO3/H2SO4) | 0°C, 2h | para | 88 | |

| Bromination (Br2/Fe) | CHCl3, RT, 4h | meta | 72 | |

| Friedel-Crafts alkylation | AlCl3, C2H5Cl, 40°C | ortho | 61 |

Notable Observation :

Steric hindrance from the methanone group directs electrophiles to the para position relative to the methyl group .

Reduction Pathways

Selective reduction of functional groups:

| Target Site | Reagent | Product | Selectivity Ratio |

|---|---|---|---|

| Methanone (C=O) | NaBH4/CeCl3 · 7H2O | Secondary alcohol | 9:1 (vs. S-oxidn) |

| Imidazole ring | H2 (1 atm), Pd/C, EtOH | Tetrahydroimidazole | 100% |

| Aromatic nitro group | SnCl2/HCl | Aminomethyl derivative | 78% |

Catalytic Note :

Palladium on carbon (5% w/w) achieves complete hydrogenation without affecting the thioether group .

Metal Complexation

Coordination behavior with transition metals:

Stability Data :

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The target compound’s analogs exhibit variable yields (30–95%) depending on substituents and methods. Bulky or electron-withdrawing groups (e.g., 4-chlorophenyl) may reduce yields due to steric or electronic effects .

- Reaction Conditions : Alkylation (e.g., methyl iodide in NaOH/MeOH ) and Friedel-Crafts acylation (AlCl₃ in THF ) are common methods. The target compound’s 3-methylbenzylthio group likely requires similar alkylation steps.

Physicochemical Properties

- Melting Points : Analogs with extended aromatic systems (e.g., benzo[b]thiophen-3-ylmethylene in ) show higher melting points (276–278°C) due to increased crystallinity . The target compound’s p-tolyl group may lower its melting point relative to this analog.

- Spectroscopic Data: IR: Carbonyl stretches (e.g., 1701 cm⁻¹ in ) are consistent across methanone derivatives . NMR: The p-tolyl group in the target compound would exhibit characteristic aromatic protons at δ ~7.2–7.4 ppm, similar to other aryl-substituted imidazoles .

Q & A

Q. What are the key synthetic routes for synthesizing (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach includes:

- Step 1 : Reacting a dihydroimidazole precursor with a thiol-containing reagent (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

- Step 2 : Coupling the intermediate with p-tolyl methanone via a Friedel-Crafts acylation or similar electrophilic substitution.

Optimization strategies include microwave-assisted synthesis (reducing reaction time from 12 hours to <2 hours) or solvent-free conditions to minimize by-products. Purity can be enhanced using column chromatography (hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze and NMR to verify the presence of key groups (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, dihydroimidazole protons at δ 3.8–4.2 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₀H₂₁N₂OS: 345.14) .

- X-ray crystallography : Resolve 3D conformation, particularly for imidazole ring planarity and sulfur atom geometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., kinase or protease targets) due to the compound’s thioimidazole scaffold, which often interacts with catalytic cysteine residues .

- Protocol : Use fluorescence-based assays (e.g., Z’-LYTE™ kinase assay) at varying concentrations (1–100 µM) to determine IC₅₀ values.

- Control : Compare with structurally similar compounds (e.g., fluorobenzyl or trifluoromethyl analogs) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thioimidazole derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or structural variations. Address this by:

- Standardizing assays : Use identical buffer systems (e.g., pH 7.4 PBS) and incubation times across studies.

- Structural validation : Re-analyze conflicting compounds via HPLC-MS to confirm purity and rule out degradation products .

- Computational docking : Perform molecular dynamics simulations to compare binding modes of analogs (e.g., p-tolyl vs. o-tolyl derivatives) using software like AutoDock Vina .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetate esters) at the methanone moiety to enhance membrane permeability .

- Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) to improve aqueous stability and sustained release .

Q. How do substituents on the benzyl and p-tolyl groups influence SAR?

- Methodological Answer : Systematic SAR studies reveal:

| Substituent Position | Biological Activity Trend | Key Reference |

|---|---|---|

| 3-Methyl (benzyl) | ↑ Enzymatic inhibition | |

| 4-Fluoro (p-tolyl) | ↑ Cytotoxicity |

- Method : Synthesize analogs via parallel combinatorial chemistry, then test in dose-response assays.

- Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes (e.g., immobilized caspase-3) .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3 Å) for mechanism-of-action studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding energetics .

Data Contradiction Analysis

- Example : Conflicting reports on cytotoxicity between fluorobenzyl and methylbenzyl analogs.

- Resolution : Compare logP values (fluorinated analogs are more lipophilic, enhancing membrane penetration but risking off-target effects) .

- Experimental Design : Conduct dual-label assays (e.g., Annexin V/PI staining) to differentiate apoptosis vs. necrosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.